1-Methoxy-2-propylamine

Descripción general

Descripción

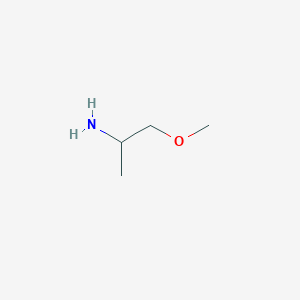

1-Methoxy-2-propylamine, also known as 2-amino-1-methoxypropane, is an organic compound with the molecular formula C4H11NO. It is a colorless liquid with a characteristic amine odor. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-propylamine can be synthesized through the hydrogenation of methoxyacetone in the presence of ammonia. The reaction typically involves a metallic-type hydrogenation catalyst such as palladium on carbon, platinum on carbon, or nickel. The reaction conditions include a hydrogen pressure of 1-50 kg/cm² and a temperature range conducive to the catalyst used .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of methoxyacetone and ammonia into a reactor containing the hydrogenation catalyst. The reaction mixture is maintained under controlled temperature and pressure to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methoxy-2-propylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other oxygenated derivatives.

Reduction: The compound can be reduced further to form simpler amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of simpler amines or alcohols.

Substitution: Formation of substituted amines or ethers.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Methoxy-2-propylamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

- Neurological Disorders : It is involved in synthesizing drugs aimed at treating conditions like Parkinson's disease and depression by modulating neurotransmitter activity .

- Antiviral Activity : The compound has shown efficacy in inhibiting the growth of the papilloma virus and hepatitis C virus polymerase activity, which positions it as a potential therapeutic agent for viral infections .

Table 1: Summary of Pharmaceutical Applications

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing various heterocyclic compounds. Key applications include:

- Imidazopyrimidine Derivatives : Used to prepare p38 MAP kinase inhibitors, which are important for treating inflammatory diseases .

- Piperazinebenzylamine Synthesis : Acts as an intermediate for synthesizing human melanocortin-4 receptor antagonists, explored for obesity treatment .

Table 2: Organic Synthesis Applications

| Compound Type | Description | Reference |

|---|---|---|

| Heterocyclic Compounds | Building block for imidazopyrimidine derivatives | |

| Piperazine Derivatives | Intermediate in synthesizing MC4 receptor antagonists |

Catalytic Applications

The compound is also employed in catalytic processes to facilitate specific chemical transformations. Its role in catalysis enhances reaction efficiency and selectivity in various chemical reactions.

Case Study 1: Antiviral Efficacy

In a study focused on the antiviral properties of this compound, researchers found that it significantly reduced viral load in cell cultures infected with HPV. This suggests its potential for therapeutic development aimed at HPV-related malignancies.

Case Study 2: Immune Modulation

Research indicates that this compound can activate Toll-like receptor 4 (TLR4) signaling pathways, enhancing immune responses in vitro. This finding supports its potential use in modulating immune responses during viral infections or cancer treatments .

Mecanismo De Acción

The mechanism of action of 1-methoxy-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include the binding of the amine group to active sites, leading to changes in the conformation and activity of the target molecules .

Comparación Con Compuestos Similares

- 2-Methoxyethylamine

- 2-Amino-1-methoxypropane

- 1-Methoxy-2-propanol

Comparison: 1-Methoxy-2-propylamine is unique due to its specific structural arrangement, which imparts distinct reactivity and physical properties. Compared to 2-methoxyethylamine, it has a different substitution pattern, leading to variations in its chemical behavior and applications. The presence of both methoxy and amino groups in this compound allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Actividad Biológica

1-Methoxy-2-propylamine, a secondary amine with the molecular formula CHN O, has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a propylamine backbone, which influences its reactivity and biological interactions. The compound appears as a colorless liquid with a distinctive odor and has a molecular weight of approximately 89.136 g/mol. Its structure can be represented as follows:

Synthesis and Applications

The synthesis of this compound typically involves the reaction of methanol with 2-propylamine under controlled conditions. This compound serves as an intermediate in the synthesis of various bioactive molecules, including heterocycles and derivatives used in pharmaceutical applications.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties, particularly against human papillomavirus (HPV). A study highlighted its ability to inhibit HPV growth, suggesting potential applications in developing antiviral therapies .

Antiproliferative Effects

This compound has been investigated for its antiproliferative activity against cancer cell lines. For instance, derivatives synthesized from this compound demonstrated significant activity against the MCF-7 breast cancer cell line, with IC values ranging from 1.2 to 5.3 μM . This indicates that modifications to the core structure can enhance its biological efficacy.

The biological activity of this compound is thought to involve multiple mechanisms, including:

- Inhibition of Key Enzymes : Some studies have focused on its role as a p38 MAP kinase inhibitor, which is crucial in inflammatory signaling pathways.

- Antioxidative Properties : Compounds derived from this compound have shown improved antioxidative activity, which may contribute to their antiproliferative effects by mitigating oxidative stress within cells .

Study on Antiproliferative Activity

A notable study synthesized various benzimidazole derivatives from this compound and evaluated their antiproliferative effects against several cancer cell lines. The results indicated that certain derivatives exhibited potent activity with low cytotoxicity, suggesting that these compounds could be further developed as therapeutic agents .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Benzimidazole Derivative A | MCF-7 | 3.1 |

| Benzimidazole Derivative B | HCT116 | 3.7 |

| Benzimidazole Derivative C | HEK293 | 5.3 |

Inhibition of HPV

A separate investigation demonstrated that this compound could inhibit HPV entry into host cells, marking it as a candidate for further research into HPV-related therapies .

Propiedades

IUPAC Name |

1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMXETCTWNXSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029359 | |

| Record name | 1-Methoxy-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxyisopropylamine appears as a colorless liquid,with a pungent, ammonia-like odor. Less dense than water. Vapors heavier than air. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanamine, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

37143-54-7; 49548-27-8, 37143-54-7 | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-1-methoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37143-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037143547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-2-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of (R)-(-)-1-methoxy-2-propylamine and (S)-(+)-1-methoxy-2-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BQ7GUH18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1-methoxy-2-propylamine in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis. For instance, it is employed in the synthesis of 5-methylmorpholin-2-ones through a multi-step process involving lithium aluminium hydride-mediated ring opening of aziridines followed by condensation with glyoxal []. Additionally, it plays a crucial role in the preparation of a key intermediate, N-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene, which is utilized in the synthesis of various thiophene derivatives [].

Q2: Can this compound be used in the development of chiral compounds?

A2: Yes, this compound can be used as a chiral starting material for the synthesis of enantiopure compounds. Notably, it serves as a precursor for the creation of both (R)- and (S)- enantiomers of 5-methylmorpholin-2-ones through distinct synthetic pathways employing enantiopure 2-(hydroxymethyl)aziridines [].

Q3: How does this compound contribute to the performance of lithium metal batteries?

A3: this compound, when used as an electrolyte additive in lithium metal batteries, demonstrates the ability to enhance ion transport, thereby improving battery performance. This effect is attributed to its interaction with fluoroethylene carbonate, leading to the formation of a stable, ion-conductive interphase on both the anode and cathode surfaces []. This interphase effectively prevents lithium dendrite formation and mitigates degradation processes in the battery, contributing to enhanced cycling stability and capacity retention [].

Q4: Are there any applications of this compound in the development of magnesium-based batteries?

A4: Research suggests that this compound shows promise as a component in non-nucleophilic electrolytes for rechargeable magnesium batteries (RMBs). When introduced into a magnesium aluminum chloride complex (MACC)-based electrolyte, it facilitates the formation of a stable, Mg2+-conducting interphase enriched with MgF2 on the magnesium anode surface []. This interphase effectively mitigates passivation issues, a common challenge in RMBs, and improves the overall electrochemical performance [].

Q5: Can this compound be used in enzymatic reactions?

A5: Yes, this compound acts as a substrate for certain enzymes. For instance, it's a substrate for lipase B from Candida antarctica in kinetic resolution reactions to produce (R)-amides with high enantiomeric excess [, ]. It can be used to synthesize (S)-1-methoxypropan-2-amine, a key component in herbicides, via transamination with methoxyacetone, catalyzed by specifically engineered biocatalysts [].

Q6: Does the chirality of this compound play a role in its applications?

A6: Yes, chirality is crucial in certain applications. For example, (S)-1-methoxy-2-propylamine is employed in synthesizing specific chiral metallopeptoids. These metallopeptoids demonstrate chiral induction from the peptoid to the metal center, highlighting the importance of the starting material's chirality in influencing the final product's properties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.